molecular formula C9H11ClO B12606865 1-Chloro-4-[(1R)-1-methoxyethyl]benzene CAS No. 646041-19-2

1-Chloro-4-[(1R)-1-methoxyethyl]benzene

Cat. No.: B12606865
CAS No.: 646041-19-2
M. Wt: 170.63 g/mol
InChI Key: YLCHCCZZZCBZOS-SSDOTTSWSA-N
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Description

1-Chloro-4-[(1R)-1-methoxyethyl]benzene is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where a chlorine atom and a methoxyethyl group are substituted at the para positions. This compound is known for its applications in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-[(1R)-1-methoxyethyl]benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of chlorobenzene with 1-methoxyethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[(1R)-1-methoxyethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Phenol derivatives or amine derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: 1-Chloro-4-ethylbenzene.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(1R)-1-methoxyethyl]benzene primarily involves nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. The reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of the chloride ion . This mechanism is facilitated by the presence of electron-withdrawing groups and strong nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-4-[(1R)-1-methoxyethyl]benzene is unique due to the presence of both chlorine and methoxyethyl groups, which confer distinct reactivity and properties. The methoxyethyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

646041-19-2

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

1-chloro-4-[(1R)-1-methoxyethyl]benzene

InChI

InChI=1S/C9H11ClO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3/t7-/m1/s1

InChI Key

YLCHCCZZZCBZOS-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Cl)OC

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)OC

Origin of Product

United States

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